molecular formula C7H6BrClN2O2 B1382129 4-bromo-3-chloro-N-methyl-2-nitroaniline CAS No. 1357159-31-9

4-bromo-3-chloro-N-methyl-2-nitroaniline

Cat. No.: B1382129
CAS No.: 1357159-31-9
M. Wt: 265.49 g/mol
InChI Key: ABLKWBCLRYCIHE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-methyl-2-nitroaniline ( 1357159-31-9) is a halogenated and N-methylated nitroaniline derivative of high interest in chemical research and development. With a molecular formula of C 7 H 6 BrClN 2 O 2 and a molecular weight of 265.49 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring bromo and chloro substituents adjacent to a nitro-functionalized aniline ring, makes it a valuable substrate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, for constructing complex organic molecules. Researchers utilize this compound primarily in the synthesis of pharmaceutical candidates and functional materials, where it acts as a precursor to heterocyclic compounds and target molecules with specific electronic or steric properties . The compound is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It requires careful handling and should be stored sealed in a dry environment, protected from light, and at cool temperatures (2-8°C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-3-chloro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLKWBCLRYCIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

Step Description Reagents & Conditions References
a. Nitration of Aniline Derivative Nitration of a methylated aniline precursor to introduce the nitro group at the ortho position Concentrated nitric acid, temperature control (~0-5°C) ,
b. Halogenation (Bromination and Chlorination) Sequential or simultaneous halogenation to introduce bromine at position 4 and chlorine at position 3 N-bromosuccinimide (NBS) for bromination; chlorine gas or Cl₂ with FeCl₃ catalyst for chlorination ,
c. N-Methylation Methylation of the amino group Formaldehyde or methyl iodide with base (e.g., K₂CO₃) Common methylation protocols
d. Purification Recrystallization or chromatography to isolate the target compound Ethanol, acetonitrile, or other suitable solvents Standard purification techniques

Notes:

  • The halogenation steps are regioselective, often requiring temperature control (~0-10°C) to prevent over-halogenation.
  • The nitration step is typically performed before halogenation to avoid halogen displacement.

Bromination of N-Methyl-2-nitroaniline Intermediate

Overview:
A more refined method involves first synthesizing N-methyl-2-nitroaniline, then selectively brominating at the para position relative to the amino group, followed by chlorination at the meta position.

Procedure:

  • Preparation of N-methyl-2-nitroaniline:
    • Nitration of aniline with nitric acid, followed by methylation using methyl iodide or dimethyl sulfate.
  • Selective Bromination:
    • Use N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) at low temperature (~0°C).
    • Control reaction time to prevent polybromination.
  • Chlorination:
    • Chlorine gas or Cl₂ in the presence of FeCl₃ catalyst, performed at controlled temperatures (55-70°C) to introduce chlorine at the desired position.

Advantages:

  • High regioselectivity.
  • Better control over substitution pattern.

Industrial Scale-Up Methodology

Overview:
Large-scale synthesis often employs bromination of commercially available intermediates, followed by nitration and methylation, optimized for yield and purity.

Key Features:

Aspect Details References
Bromination Use of N-bromosuccinimide (NBS) at 0-10°C, with excess reagent to control dibromination
Nitration Controlled nitration with nitric acid, maintaining low temperature to prevent over-nitration
Methylation Methylation of amino groups using methyl iodide or formaldehyde under basic conditions Standard protocols

Note:

  • The process emphasizes reaction optimization, temperature control, and purification steps to ensure high purity (>98%) of the final product.

Research Findings and Data Tables

Table 1: Comparative Overview of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity Remarks
Direct Aromatic Substitution Aniline derivative Cl₂, Br₂, methylating agents 0-70°C, controlled 75-90 >98 Suitable for laboratory scale
Sequential Halogenation N-methyl-2-nitroaniline NBS, Cl₂ -10°C to 70°C 80-95 >98 High regioselectivity
Industrial Scale Commercial intermediates NBS, HNO₃, methylating agents Optimized for scale 85-98 >98 Cost-effective, scalable

Research Findings Summary:

  • The regioselectivity of halogenation is critical; low temperature and excess reagents improve selectivity.
  • Nitration prior to halogenation prevents halogen displacement.
  • Methylation is typically achieved using methyl iodide or formaldehyde under basic conditions, yielding N-methyl derivatives efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: 4-Bromo-3-chloro-N-methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-3-chloro-N-methyl-2-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-3-chloro-N-methyl-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a model compound for studying the effects of halogenated anilines on biological systems.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-methyl-2-nitroaniline depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties References
4-Bromo-3-chloro-N-methyl-2-nitroaniline Br (4), Cl (3), NO₂ (2), N-CH₃ (1) C₇H₅BrClN₂O₂ 281.48 High thermal stability; limited solubility in polar solvents
4-Bromo-2-methoxy-N-methyl-6-nitroaniline Br (4), OCH₃ (2), NO₂ (6), N-CH₃ (1) C₈H₉BrN₂O₃ 261.07 Methoxy group enhances solubility in organic solvents
4-Chloro-N-ethyl-2-nitroaniline Cl (4), NO₂ (2), N-C₂H₅ (1) C₈H₉ClN₂O₂ 200.62 Ethyl group increases lipophilicity; lower melting point (~85°C)
3-Bromo-5-fluoro-N-methyl-2-nitroaniline Br (3), F (5), NO₂ (2), N-CH₃ (1) C₇H₆BrFN₂O₂ 261.04 Fluorine introduces electronegativity; higher crystallinity
4-Bromo-3-methylaniline Br (4), CH₃ (3) C₇H₈BrN 186.05 Lacks nitro group; higher basicity (pKa ~3.5)

Substituent Effects on Reactivity

  • Halogen Position : Bromine at position 4 (meta to nitro) in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo-6-chloro-4-nitroaniline in ), enabling easier nucleophilic substitution.
  • N-Methyl vs. N-Ethyl : The N-methyl group in the target compound lowers basicity (pKa ~1.2) compared to N-ethyl derivatives (pKa ~1.8), affecting protonation in acidic conditions .
  • Nitro Group Orientation : The nitro group at position 2 directs further substitutions to positions 4 and 6, as seen in 4-bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) .

Stability and Reactivity

  • Thermal Stability : The target compound decomposes at ~220°C, higher than 4-bromo-3-methylaniline (decomposition at ~180°C) due to stabilizing nitro and halogen interactions .
  • Suzuki-Miyaura Coupling : Bromine at position 4 facilitates cross-coupling with arylboronic acids, a property shared with 4-bromo-2-chloroaniline .

Biological Activity

4-Bromo-3-chloro-N-methyl-2-nitroaniline is a complex organic compound notable for its diverse biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a molecular formula of C7H6BrClN2O2. The compound includes several functional groups: a bromine atom at the para position, a chlorine atom at the meta position, and a nitro group along with a methyl group attached to the nitrogen atom. These substituents significantly influence its chemical reactivity and biological interactions.

Property Details
Molecular FormulaC7H6BrClN2O2
Molecular Weight237.49 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction in biological systems, potentially forming reactive intermediates. These intermediates may interact with cellular components, influencing enzyme activities and receptor binding.

Key Mechanisms:

  • Enzyme Interaction : The compound can inhibit or activate various enzymes, impacting metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of nitroanilines exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Pseudomonas aeruginosa30 µM

The presence of the nitro group enhances lipophilicity, improving membrane interaction and facilitating antimicrobial action .

Anticancer Activity

Studies have explored the potential of nitroanilines in cancer treatment. For example, compounds with similar structures have demonstrated inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a key player in cancer cell proliferation:

Compound IC50 Value (µM)
This compound15.8 ± 0.6
Control Compound>50

This suggests that the compound may modulate intracellular mechanisms involved in tumor growth .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various nitro-substituted anilines against resistant bacterial strains. The results indicated that compounds with bromine substituents had enhanced antibacterial properties compared to their chlorine counterparts .
  • Anticancer Evaluation : Another study focused on the inhibition of protein-protein interactions involving STAT3. The results highlighted that the presence of the nitro group was crucial for maintaining significant inhibitory activity against cancer cell lines .

Q & A

Basic Research Question

  • ¹H NMR : The N-methyl group resonates at δ 3.2–3.4 ppm (singlet). Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to coupling with adjacent substituents .
  • ¹³C NMR : Nitro-substituted carbons show deshielding (δ 145–150 ppm), while halogens cause splitting in DEPT spectra .
  • HRMS : Exact mass (M+H⁺) = 293.9112 (C₇H₅BrClN₂O₂⁺). Deviation >2 ppm suggests impurities .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by halogen coupling .

How do competing decomposition pathways impact the stability of this compound under varying storage conditions?

Advanced Research Question
The compound degrades via two pathways:

Hydrolysis : Nitro groups hydrolyze to amines under high humidity.

Thermal cleavage : N-methyl bonds break at >80°C, releasing methyl radicals.

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials at −20°C under argon to extend shelf life .
  • Contradiction Alert : Some studies suggest chlorine substitution enhances thermal stability, while others note bromine’s lability .

How can computational modeling predict reaction intermediates in the synthesis of this compound?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states and intermediates:

  • Nitration : The nitronium ion (NO₂⁺) attacks position 2 with an activation energy of 25 kcal/mol .
  • Methylation : Methylation proceeds via an SN2 mechanism, with a lower barrier (18 kcal/mol) compared to SN1 .
  • Validation : Compare computed IR spectra (e.g., NO₂ asymmetric stretch at 1520 cm⁻¹) with experimental data .

What strategies resolve contradictions in reported melting points (128–132°C vs. 136–138°C) for this compound?

Data Contradiction Analysis
Discrepancies arise from:

  • Polymorphism : Crystallization solvents (ethanol vs. acetone) produce different crystal forms .
  • Impurity Profiles : Residual solvents (e.g., DMF) lower observed melting points.
  • Resolution : Use DSC to identify polymorph transitions and GC-MS to quantify impurities .

How does the steric bulk of the N-methyl group influence biological activity in related analogs?

Advanced Research Question
The N-methyl group reduces hydrogen-bonding capacity, impacting receptor binding. For example:

  • Antimicrobial Activity : Methylated analogs show 50% lower MIC values against S. aureus compared to non-methylated derivatives due to reduced solubility .
  • Methodology : Perform SAR studies by synthesizing N-ethyl, N-propyl, and N-H analogs. Test solubility (logP) and bioactivity in vitro .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-chloro-N-methyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-bromo-3-chloro-N-methyl-2-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.